molecular formula C9H8F2O2 B178069 2,2-Difluoro-2-p-tolylacetic acid CAS No. 131323-10-9

2,2-Difluoro-2-p-tolylacetic acid

Cat. No.: B178069
CAS No.: 131323-10-9
M. Wt: 186.15 g/mol
InChI Key: MFPQENPQBLFBEK-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-p-tolylacetic acid is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.15 g/mol. It is characterized by the presence of two fluorine atoms and a p-tolyl group attached to the central carbon atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-2-p-tolylacetic acid typically involves the reaction of a p-tolyl substituted malonic acid derivative with a fluorinating agent The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction

Chemical Reactions Analysis

2,2-Difluoro-2-p-tolylacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms and the p-tolyl group can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-p-tolylacetic acid has several scientific research applications:

    Proteomics Research: It is used in cross-linking mass spectrometry (XL-MS) to study protein-protein interactions.

    Drug Discovery: The unique structure of this compound makes it a valuable building block for developing new drugs.

    Organic Synthesis: It serves as a useful intermediate in various organic synthesis processes.

Mechanism of Action

The specific mechanism of action for 2,2-Difluoro-2-p-tolylacetic acid is not well-documented. its unique structure, containing both fluorine atoms and a p-tolyl group, suggests potential interactions with various molecular targets. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

2,2-Difluoro-2-p-tolylacetic acid can be compared with other similar compounds, such as:

    2,2-Difluoro-2-(4-methylphenyl)acetic acid: This compound has a similar structure but may exhibit different chemical properties due to variations in the position of substituents.

    Difluoro(4-methylphenyl)acetic acid: Another similar compound with potential differences in reactivity and applications.

Properties

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPQENPQBLFBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599403
Record name Difluoro(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131323-10-9
Record name Difluoro(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-2-(4-methylphenyl)acetic acid
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